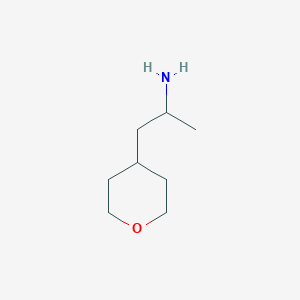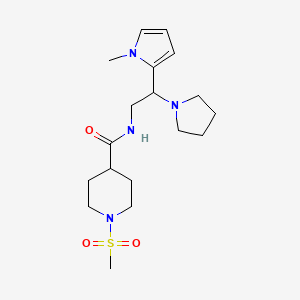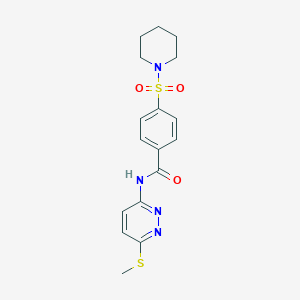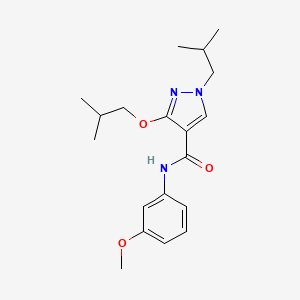![molecular formula C21H23N3O5S B2704644 methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1252919-23-5](/img/no-structure.png)
methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Systems
Methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate and similar compounds have been utilized in the synthesis of various heterocyclic systems. These compounds serve as reagents in the preparation of fused pyrimidinones and other complex heterocycles, which are integral in the development of pharmaceuticals and agrochemicals. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate, a related compound, has been used to synthesize derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones (Selič & Stanovnik, 1997).
Use in Herbicide Synthesis
These compounds are also instrumental in the synthesis of herbicides. For example, ZJ0273, a herbicidal ingredient, has been synthesized using similar molecular structures for weed control in crops like oilseed rape in China. This demonstrates the compound's relevance in agronomy and pest management (Yang, Ye & Lu, 2008).
Anticancer and Apoptosis Inducing Properties
Some derivatives of thieno[3,2-d]pyrimidines, closely related to the query compound, have been found to induce apoptosis in cancer cells. This highlights their potential as anticancer agents. For instance, 4-anilino-N-methylthieno[3,2-d]pyrimidines have shown potent apoptosis-inducing properties in breast cancer models (Kemnitzer et al., 2009).
Histone Deacetylase Inhibition
Some pyrimidin-2-ylamino compounds have shown promising results as histone deacetylase inhibitors, which is significant in cancer therapy. N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar core structure, has exhibited selective inhibition of certain histone deacetylases, indicating potential therapeutic applications in oncology (Zhou et al., 2008).
Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Compounds with a thieno[2,3-d]pyrimidine scaffold, analogous to the query compound, have been synthesized as inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are targets in cancer chemotherapy, and such inhibitors could have significant implications for cancer treatment (Gangjee, Qiu, Li & Kisliuk, 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with methyl 4-aminobenzoate, followed by esterification of the resulting product with methanol and benzoic anhydride.", "Starting Materials": [ "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "methyl 4-aminobenzoate", "methanol", "benzoic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Esterification of the intermediate product with methanol and benzoic anhydride in the presence of a catalyst such as sulfuric acid to form the final product, methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate." ] } | |
Numéro CAS |
1252919-23-5 |
Formule moléculaire |
C21H23N3O5S |
Poids moléculaire |
429.49 |
Nom IUPAC |
methyl 4-[[2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N3O5S/c1-13(2)8-10-23-19(26)18-16(9-11-30-18)24(21(23)28)12-17(25)22-15-6-4-14(5-7-15)20(27)29-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,22,25) |
Clé InChI |
HLKNSHDREXSBQC-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2704566.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2704567.png)

![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)
![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)


![3-(3-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2704581.png)



